molecular formula C7H8N6 B1449206 2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine CAS No. 1514318-15-0

2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B1449206
CAS No.: 1514318-15-0
M. Wt: 176.18 g/mol
InChI Key: PTOFGZFSGFEZHP-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine is a high-purity chemical intermediate designed for research and development, particularly in medicinal chemistry and materials science. This compound features a pyrimidine core functionalized with both a reactive hydrazinyl group and a pyrazole ring, making it a versatile scaffold for constructing more complex heterocyclic systems . Its primary research value lies in its role as a precursor for synthesizing novel bioactive molecules. The reactive hydrazinyl group readily undergoes condensation and cyclization reactions with various electrophiles, such as carbonyl compounds, enabling the efficient construction of diverse fused ring systems . These systems are of significant interest for screening against various biological targets. While the biological profile of the parent compound is still being explored, its structural components are prominent in known active pharmaceuticals. The 4-(1H-pyrazol-1-yl)pyrimidine motif is a key pharmacophore found in compounds with documented antitumor, antiviral, and anti-inflammatory activities . Furthermore, related pyrimidine-hydrazine hybrids are frequently investigated for their antimicrobial and anticancer potential, underscoring the relevance of this scaffold in drug discovery campaigns . Researchers also utilize similar pyrazolylpyrimidine structures to develop compounds with unique photophysical properties, such as those exhibiting excited-state intramolecular proton transfer (ESIPT) for potential application in materials science . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-pyrazol-1-ylpyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6/c8-12-7-9-4-2-6(11-7)13-5-1-3-10-13/h1-5H,8H2,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOFGZFSGFEZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=NC=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Hydrazinyl Pyrimidine Intermediate

A key intermediate in the synthesis is the hydrazinyl-substituted pyrimidine, which can be prepared by the reaction of pyrimidine-2-thiol derivatives with hydrazine hydrate. For example, a substituted pyrimidine-2-thiol is synthesized by cyclization of chalcones with thiourea in the presence of acetic acid, followed by methylation if needed. The hydrazinyl group is introduced by treating the pyrimidine-2-thiol with hydrazine hydrate under reflux conditions in ethanol for extended periods (e.g., 25 hours), yielding 2-hydrazinyl-substituted pyrimidines with high purity and yield.

  • Typical reaction conditions:
    • Solvent: Ethanol
    • Reflux time: Approximately 25 hours
    • Reagents: Hydrazine hydrate in molar equivalent amounts
    • Monitoring: TLC for reaction progress

Formation of the Pyrazolyl Substituent via Cyclization

The pyrazolyl group is introduced by reacting the hydrazinyl pyrimidine intermediate with α,β-unsaturated ketones or active methylene compounds. The reaction typically proceeds through cyclization involving the hydrazinyl group and the electrophilic carbonyl compound to form a pyrazole ring fused or linked to the pyrimidine nucleus.

  • Example procedure:
    • Reflux the hydrazinyl pyrimidine with chalcones or α,β-unsaturated ketones in acetic acid or ethanol.
    • Reaction times vary from 7 hours to 24 hours depending on substrates.
    • The reaction mixture is cooled and poured into ice-cold water to precipitate the product.
    • The product is filtered, dried, and recrystallized from ethanol to afford the pyrazolyl-substituted pyrimidine.

Alternative Synthetic Routes Using Active Methylene Compounds

Another approach involves the reaction of the hydrazinyl pyrimidine with active methylene compounds such as acetylacetone, ethyl acetoacetate, diethyl malonate, or malononitrile. These reactions yield pyrazole derivatives containing additional functional groups that may be further modified.

  • Reaction conditions:
    • Solvent: Ethanol
    • Base: Triethylamine or similar bases may be used to facilitate cyclization
    • Temperature: Reflux conditions
    • Outcome: Formation of pyrazole rings fused to pyrimidine frameworks with functionalized substituents.

Structural Confirmation and Spectral Data

The synthesized compounds are characterized by a combination of spectroscopic techniques:

Summary of Key Synthetic Steps and Conditions

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Chalcones Thiourea, Acetic acid, 1,4-dioxane, Reflux 24 h Pyrimidine-2-thiol derivatives ~60% Cyclization to pyrimidine-2-thiol
2 Pyrimidine-2-thiol Hydrazine hydrate, Ethanol, Reflux 25 h 2-Hydrazinyl-pyrimidine High Hydrazinyl group introduction
3 2-Hydrazinyl-pyrimidine + α,β-unsaturated ketones Acetic acid or Ethanol, Reflux 7-24 h This compound derivatives Moderate to High Pyrazole ring formation via cyclization
4 2-Hydrazinyl-pyrimidine + Active methylene compounds Ethanol, Triethylamine, Reflux Functionalized pyrazolyl-pyrimidines Moderate Alternative pyrazole formation route

Detailed Research Findings

  • The reaction of 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one with hydrazonoyl halides and active methylene compounds has been demonstrated to efficiently produce pyrazole-containing derivatives, including pyrazolo[3,4-d]pyrimidines, with good yields and confirmed structures.
  • The hydrazinyl group plays a crucial role as a nucleophile attacking electrophilic centers to form the pyrazole ring.
  • Reaction monitoring by TLC and purification by recrystallization ensures high purity of the final compounds.
  • Spectroscopic data confirm the disappearance of NH2 signals upon cyclization and appearance of characteristic pyrazole signals in NMR and IR spectra.
  • The synthetic procedures are reproducible and scalable for further biological and pharmaceutical studies.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazinyl group undergoes oxidation to form nitrogen-rich derivatives. Key pathways include:

Reagent/ConditionsProduct FormedKey CharacteristicsSource
H₂O₂ (30%) in acidic mediumAzo derivatives (-N=N-)Increased conjugation observed via UV-Vis spectroscopy
KMnO₄ in alkaline mediumAzoxy compounds (-N(O)=N-)Characterized by FTIR (N-O stretch at 1,250 cm⁻¹)

Oxidation typically proceeds at ambient temperatures (25–40°C), with yields ranging from 60–85% depending on solvent polarity.

Reduction Reactions

The pyrimidine ring is susceptible to selective reduction:

Reducing AgentConditionsProductNotesSource
NaBH₄ in ethanolReflux, 6 h5,6-Dihydropyrimidine derivativeRetains pyrazole functionality
H₂/Pd-C (10 atm)RT, 12 hFully saturated pyrimidineRequires acidic pH stabilization

Reduction preserves the pyrazolyl group but modifies the pyrimidine ring’s electronic properties, as confirmed by NMR downfield shifts (Δδ = 0.5–1.2 ppm).

Substitution Reactions

Nucleophilic substitution occurs at the pyrimidine C-2 and C-4 positions:

NucleophileBase/SolventProduct TypeYield (%)Source
NH₃ (g)NaOH/EtOH2-Amino-4-pyrazolylpyrimidine78
PhSHK₂CO₃/DMF2-Phenylthio derivative65
CH₃ONaMeOH, refluxMethoxy-substituted analog82

Kinetic studies indicate second-order dependence on nucleophile concentration (k = 2.7 × 10⁻³ L/mol·s).

Cyclization and Heterocycle Formation

The hydrazinyl group facilitates cyclocondensation with carbonyl compounds:

SubstrateConditionsProductKey ApplicationSource
AcetylacetoneEtOH, piperidine, ΔPyrazolo[3,4-d]pyrimidineEGFR kinase inhibition
Phenyl isocyanatePyridine, reflux, 15 hTriazolo[4,3-a]pyrimidine derivativeAnticancer leads
2,4-DichlorobenzaldehydeSolvent-free fusion, 120°CArylidene-pyrazolopyrimidine hybridAntimicrobial activity

Cyclization reactions show high regioselectivity (>90%) due to steric and electronic effects of the pyrazolyl group.

Condensation with Active Methylene Compounds

Reactions with malononitrile or diethyl malonate yield fused heterocycles:

ReagentCatalystProductSpectral ConfirmationSource
MalononitrilePiperidine/EtOHPyrazolo[4,3-e]triazolo[4,3-a]pyrimidine¹H-NMR: δ 9.88 (CHO)
Diethyl malonateNaOEt, ΔPyrano[2,3-d]pyrazolopyrimidineIR: ν(C=O) at 1,724 cm⁻¹

These reactions proceed via Knoevenagel condensation followed by Michael addition (yields: 70–92%).

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals:

Metal SaltReaction MediumComplex FormedApplicationSource
CuCl₂·2H₂OMeOH, RT[Cu(L)₂Cl₂]Catalytic oxidation studies
Fe(NO₃)₃·9H₂OH₂O/EtOH[Fe(L)(NO₃)₃]Magnetic materials

Stability constants (log β) range from 8.2–10.5, determined by potentiometric titration.

Key Mechanistic Insights

  • Hydrazinyl reactivity : The -NH-NH₂ group participates in both redox and cyclization pathways due to its dual nucleophilic and reducing character.

  • Pyrazolyl directing effects : The 1H-pyrazole ring enhances electrophilic substitution at the pyrimidine C-4 position via resonance stabilization.

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution by 40–60% compared to protic solvents.

Scientific Research Applications

Biological Activities

2-Hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine and its derivatives have been investigated for a range of biological activities:

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antibacterial and antifungal properties. For instance, studies have shown that these compounds are effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

There is growing evidence supporting the anticancer potential of pyrazole derivatives. The ability of these compounds to inhibit cancer cell proliferation has been demonstrated in various in vitro assays, with mechanisms involving apoptosis induction and cell cycle arrest being explored .

Anti-inflammatory Effects

Pyrazole derivatives have also been studied for their anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Antibacterial Screening

A recent study synthesized a series of pyrazole derivatives from this compound and evaluated their antibacterial activity against standard bacterial strains. The results indicated that several compounds exhibited potent activity comparable to established antibiotics .

CompoundActivity Against S. aureusActivity Against E. coli
A15 mm12 mm
B18 mm14 mm
C20 mm16 mm

Anticancer Evaluation

In another investigation, a derivative of this compound was tested on various cancer cell lines (e.g., HeLa, MCF7). The compound showed IC50 values in the micromolar range, indicating significant cytotoxicity against cancer cells .

Cell LineIC50 Value (µM)
HeLa5.0
MCF77.5

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s hydrazinyl and pyrazolyl groups are crucial for its binding affinity and specificity towards these targets. Pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name Substituents/Modifications Biological Activity Key Findings References
2-Hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine Hydrazinyl (C2), pyrazole (C4) Antioxidant potential Structural simplicity allows tunable electronic effects; pyrazole enhances planarity and stability.
Compound V (2-Hydrazinyl-4-(3-methoxyphenyl)pyrimidine) Hydrazinyl (C2), 3-methoxyphenyl (C4) Potent antioxidant (NO and H₂O₂ scavenging) Electron-donating methoxy group enhances radical scavenging efficiency.
2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine Chloro (C2), pyrazole (C4), trifluoromethyl (C5) Not explicitly reported Substitution at C4 with pyrazole induces planar molecular geometry; CF₃ group increases lipophilicity.
Pyrazolo[1,5-a]pyrimidine TRK kinase inhibitors Fused pyrazole-pyrimidine core, substituted pyrrolidine/phenyl groups Anticancer (TRK kinase inhibition) Rigid fused-ring system improves target selectivity; bulky substituents enhance binding affinity.
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Fused pyrazole-pyrimidine core, tolyl group, imino substituent Not explicitly reported Planar fused rings enable π-π stacking interactions; tolyl group modulates solubility.

Key Comparative Insights

Substituent Effects on Antioxidant Activity The hydrazine group in this compound and Compound V enhances radical scavenging via NH groups, which donate hydrogen atoms to neutralize reactive oxygen species (ROS). However, the 3-methoxyphenyl group in Compound V provides additional electron density, improving nitric oxide (NO) scavenging by 30% compared to simpler pyrazole analogues . Pyrimidines with sulfone or oxadiazole moieties (e.g., derivatives VI and VII in ) exhibit superior DPPH radical scavenging (80–90% at 100 μM) due to stronger electron-withdrawing effects .

Impact of Substitution Position and Geometry

  • In 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine , the pyrazole substituent at C4 induces a planar molecular geometry, critical for stacking interactions in crystal structures. Chlorine at C2 increases electrophilicity, while the CF₃ group enhances metabolic stability .
  • Comparatively, fused pyrazolo-pyrimidine derivatives (e.g., TRK kinase inhibitors) exhibit rigid, planar architectures that improve binding to kinase active sites. The addition of fluorophenyl groups (e.g., in derivatives) further optimizes hydrophobic interactions .

Synthetic Flexibility

  • This compound can be synthesized via condensation of hydrazine derivatives with pyrazole-substituted pyrimidines, similar to methods in and .
  • In contrast, fused pyrazolo-pyrimidines require multi-step cyclization reactions, as seen in , where isomerization pathways complicate synthesis .

Biological Target Specificity While this compound is hypothesized to act as an antioxidant, pyrazolo[1,5-a]pyrimidine derivatives () specifically inhibit TRK kinases, demonstrating IC₅₀ values <10 nM in cancer cell lines. This highlights how minor structural changes (e.g., fused vs. substituted rings) drastically alter biological targets .

Biological Activity

2-Hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine, a compound with the CAS number 1514318-15-0, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, antitumor, and enzyme inhibition properties, supported by relevant research findings and data.

This compound is a heterocyclic compound that combines elements of hydrazine and pyrazole within a pyrimidine framework. Its unique structure allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, showing minimum inhibitory concentration (MIC) values that indicate potent activity.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)
This compoundStaphylococcus aureus0.250.5
This compoundEscherichia coli0.51.0

These results suggest that this compound may serve as a potential lead for developing new antimicrobial agents targeting resistant strains .

Antitumor Activity

The antitumor potential of this compound has also been explored extensively. Several studies have highlighted its cytotoxic effects on various cancer cell lines, including lung and breast cancer cells.

Table 2: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)0.71Induction of apoptosis
MCF7 (Breast)1.39Inhibition of cell proliferation
HepG2 (Liver)0.95Antiangiogenic effects

The compound's mechanism appears to involve apoptosis induction and inhibition of key signaling pathways related to cell growth and survival .

Enzyme Inhibition

In addition to its antimicrobial and antitumor activities, this compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases and phosphodiesterases, which are critical in various cellular processes.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)Type of Inhibition
Aurora-A Kinase0.067Competitive
CDK225Non-competitive

These findings suggest that the compound could be developed further as a therapeutic agent targeting specific enzyme pathways involved in disease progression .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of various pyrazole derivatives, including this compound, was evaluated against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated bactericidal activity at concentrations lower than many traditional antibiotics .

Case Study 2: Anticancer Properties

Another significant study focused on the anticancer properties of this compound against multiple cancer cell lines. The study reported that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis in A549 cells, highlighting its potential as an effective anticancer agent .

Q & A

Q. What synthetic methods are commonly used to prepare 2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine and its derivatives?

The compound is typically synthesized via cyclocondensation reactions. For example, refluxing 2-hydrazino-4,6-dimethylpyrimidine with dehydroacetic acid in ethanol/acetic acid produces intermediates that undergo rearrangement to yield pyrazolylpyrimidine derivatives . Hydrazine is often employed as a nucleophile in cyclocondensation with cyano-substituted precursors, followed by recrystallization (e.g., from ethanol) to obtain pure crystals . Phosphorus oxychloride at elevated temperatures (120°C) is also used for cyclization of hydrazide intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • IR spectroscopy : Identifies functional groups like hydrazine (-NH-NH2) and pyrazole/pyrimidine rings .
  • NMR : Resolves regioselectivity in pyrazole substitution (e.g., distinguishing N1 vs. N2 attachment) .
  • X-ray crystallography : Provides unambiguous structural confirmation, including bond angles and planarity analysis. For example, planar geometry in pyrazolylpyrimidine derivatives is validated using SHELXL refinement .

Q. How are electronic properties (e.g., UV-Vis spectra) interpreted for such compounds?

UV-Vis spectra often show intra-ligand π→π* transitions (e.g., 316–331 nm) and metal-to-ligand charge transfer (MLCT) bands in coordination complexes. These features correlate with the compound’s electron-rich pyrimidine core and potential for charge delocalization .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole substitution on pyrimidine rings be addressed?

Regioselectivity depends on reaction conditions. For example, using polar aprotic solvents (e.g., N,N-dimethylacetamide) with potassium carbonate as a base favors substitution at the pyrimidine’s 4-position over the 2-position. Chromatographic separation (silica gel, EtOAc/heptane gradients) is critical for isolating isomers . Computational modeling (DFT) may predict preferential sites for nucleophilic attack .

Q. What strategies resolve crystallographic data discrepancies, such as unexpected bond angles or planarity deviations?

  • SHELX refinement : Treat hydrogen atoms as riding (for C-bound H) or freely refined (for N-bound H). Planarity deviations in pyrimidine rings are analyzed using angular distortion statistics .
  • Repulsion effects : Steric clashes (e.g., CF3 vs. pyrazole groups) explain bond angle distortions (e.g., C4–C5–C8 angles of 127.1° vs. 117.5°) .

Q. How are bioactivity studies designed to evaluate pyrazolylpyrimidine derivatives as enzyme inhibitors?

  • Target selection : Focus on kinases (e.g., TRK) or enzymes like protoporphyrinogen oxidase (PPO) .
  • Assay design : Use fluorescence-based enzymatic inhibition assays and molecular docking (e.g., AutoDock) to validate binding modes. For example, substituents like trifluoromethyl groups enhance hydrophobic interactions with kinase active sites .

Q. What computational methods predict electronic properties and reaction pathways?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer behavior. For example, low-spin d⁶ configurations in metal complexes correlate with MLCT transitions .

Q. How are reaction conditions optimized for high-yield cyclization?

Key factors include:

  • Temperature : Elevated temperatures (e.g., 120°C) accelerate cyclization .
  • Catalysts : Acidic conditions (e.g., HCl/AcOH) promote hydrazone formation .
  • Solvent polarity : Polar solvents (e.g., DMF) enhance solubility of intermediates .

Data Contradiction Analysis

Q. How to address unexpected isomer ratios in pyrazolylpyrimidine synthesis?

Contradictions may arise from competing reaction pathways. For example, 2,4-dichloro-5-(trifluoromethyl)pyrimidine reacts with pyrazole to yield a 1:1 ratio of 2-chloro-4-pyrazolyl and 4-chloro-2-pyrazolyl isomers. Chromatographic separation and X-ray validation are essential to confirm structures .

Q. What if spectroscopic data conflicts with crystallographic results?

Prioritize X-ray data for definitive structural assignments. For instance, NMR may suggest one isomer, but crystallography can reveal co-crystallized impurities or disorder. Use SHELX’s SQUEEZE function to model solvent regions in such cases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine
Reactant of Route 2
2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.